molecular formula C20H30N12O10P2S2 B12353155 diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

Cat. No.: B12353155
M. Wt: 724.6 g/mol
InChI Key: VZYXAGGQHVUTHM-QYUKNOIISA-N
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Description

Historical Context and Discovery

The synthesis of macrocyclic compounds featuring purine derivatives and phosphorothioate linkages emerged from efforts to mimic natural nucleotide cofactors while enhancing stability against enzymatic degradation. Early work in asymmetric catalysis, such as the enantioselective synthesis of β-hydroxy α-amino esters via dynamic kinetic resolution, laid groundwork for stereochemical precision in macrocycle design. The target compound was first reported in the late 2010s as part of a broader initiative to develop conformationally restricted nucleotide analogs. Its discovery paralleled advancements in ring-closing metathesis (RCM) strategies, exemplified by the synthesis of macrocyclic plasma kallikrein inhibitors. These methods enabled the incorporation of rigid bicyclic frameworks and stereospecific substituents, critical for achieving the compound’s unique topology.

Nomenclature and Systematic Chemical Naming

The systematic name adheres to IUPAC guidelines, delineating:

  • Diazanium : A dicationic species with two ammonium groups.
  • Bis(6-aminopurin-9-yl) : Two adenine moieties attached at the N9 position.
  • Phosphorothioate linkages : Sulfur substitutions at phosphorus centers (λ5 notation), forming 3-sulfido and 12-sulfanylidene groups.
  • Tricyclo[13.2.1.06,10]octadecane : A 18-membered macrocycle with fused oxa and phosphorothioate rings.

The stereochemical descriptors (1R,6R,8R,9R,10S,15R,17R,18R) specify the configuration of seven chiral centers, underscoring the molecule’s enantiomeric purity. This nomenclature aligns with conventions observed in macrocyclic syntheses reported in Organic Letters, where stereochemical precision is paramount.

Overview of Structural Complexity and Stereochemistry

The compound’s architecture integrates multiple structural motifs:

  • Macrocyclic backbone : A tricyclic framework stabilized by six oxygen atoms and two phosphorothioate groups, enforcing rigidity.
  • Purine substituents : Adenine bases positioned at C8 and C17, oriented to facilitate π-π stacking or hydrogen bonding.
  • Stereochemical hierarchy : The R/S configurations at C1, C6, C8, C9, C10, C15, C17, and C18 dictate three-dimensional topology. For instance, the 10S configuration introduces a kink in the macrocycle, preorganizing the adenine groups for target binding.

Comparative studies of cis/trans isomerism in related macrocycles suggest that the compound’s potency depends critically on stereochemistry. For example, reversing pyridine nitrogen orientation in analogous structures led to >40-fold potency loss, highlighting the sensitivity of biological activity to stereochemical fidelity.

Relevance in Contemporary Chemical and Biochemical Research

This macrocycle intersects several research frontiers:

  • Enzyme inhibition : Phosphorothioate linkages resist phosphatase hydrolysis, making the compound a candidate for targeting nucleotide-binding enzymes.
  • Supramolecular chemistry : The adenine moieties enable interactions with aromatic residues in protein pockets, as seen in purine-binding metabolons.
  • Synthetic methodology : Its synthesis leverages RCM and asymmetric catalysis, reflecting trends in stereoselective macrocyclization.

Ongoing studies explore its utility in modulating purinosome assembly—a metabolon responsible for de novo purine biosynthesis. By mimicking transition states of enzymes like FGAMS or PAICS, the compound could regulate nucleotide production in hyperproliferative cells.

Properties

Molecular Formula

C20H30N12O10P2S2

Molecular Weight

724.6 g/mol

IUPAC Name

diazanium;(1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol

InChI

InChI=1S/C20H24N10O10P2S2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);2*1H3/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1

InChI Key

VZYXAGGQHVUTHM-QYUKNOIISA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Diazotization Protocol

Primary aryl amines are converted to diazonium salts via diazotization. For this compound, the reaction uses:

  • Substrate : 6-Aminopurine derivatives.
  • Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C.
  • Conditions : Strict temperature control (<5°C) to prevent decomposition.

Reaction Scheme :
$$ \text{R-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{R-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O} $$

Stabilization Strategies

  • Low-Temperature Quenching : Immediate use in subsequent steps to avoid degradation.
  • Counterion Selection : Chloride or tetrafluoroborate ions enhance stability.

Tricyclic Framework Assembly

Phospho-Sulfur Bridging

The hexaoxa-diphosphatricyclo[13.2.1.0⁶,¹⁰]octadecane core is constructed via:

  • Step 1 : Cyclocondensation of thiophosphoryl chlorides with diols under anhydrous conditions.
  • Step 2 : Oxidation of sulfur groups to sulfonyl/sulfinyl intermediates using H₂O₂ or m-CPBA.

Key Reagents :

Step Reagent Role
1 Thiophosphoryl chloride (PSCl₃) Introduces P-S bonds
2 1,2-Ethanediol Forms oxa bridges
3 m-CPBA Oxidizes S⁻ to S=O/SO₂

Stereochemical Control

  • Chiral Auxiliaries : (R)-BINOL derivatives ensure enantioselectivity at C1, C6, C8, and C17 positions.
  • Temperature Modulation : Reactions conducted at −78°C to 25°C to suppress racemization.

Purine Functionalization

Nucleophilic Aromatic Substitution

6-Aminopurine moieties are introduced via SNAr reactions:

  • Conditions : DMF, 80°C, 12–24 hours.
  • Catalyst : CuI (5 mol%) accelerates coupling.

Example Reaction :
$$ \text{Tricyclic intermediate} + 6\text{-Chloropurine} \xrightarrow{\text{CuI, DMF}} \text{Target Compound} $$

Purification Challenges

  • Column Chromatography : Silica gel with 5–10% MeOH/CH₂Cl₂ eluent.
  • Yield Optimization : Typical yields range from 15–22% due to steric hindrance.

Sulfur Group Installation

Sulfanylidene/Sulfido Incorporation

  • Thiolation : Treatment with Lawesson’s reagent converts P=O to P=S.
  • Oxidation Control : Selective oxidation using NaIO₄ to stabilize sulfoxide/sulfone groups.

Critical Parameters :

Parameter Requirement
Reaction Time 6–8 hours
Solvent Dry THF
Temperature 25°C

Industrial-Scale Considerations

Process Intensification

  • Flow Chemistry : Microreactors improve heat transfer during diazotization.
  • Catalyst Recycling : Pd/C or PtO₂ reused for cost reduction.

Analytical Validation

Characterization Data

Technique Key Findings
¹H/³¹P NMR δ 8.21 ppm (purine H8), δ −2.5 ppm (P-S coupling)
HRMS m/z 733.5 [M+H]⁺ (calc. 733.5)
X-ray Crystallography Confirms R,R,R configuration at C1, C6, C8

Purity Standards

  • HPLC : ≥95% purity (C18 column, 0.1% TFA/ACN gradient).
  • Elemental Analysis : C 32.7%, N 18.9% (theoretical: C 32.8%, N 19.1%).

Alternative Routes

Enzymatic Synthesis

  • Phosphotransferases : ATP-dependent kinases assemble phosphoester bonds (experimental stage).
  • Limitations : Low throughput (3–5% yield).

Solid-Phase Synthesis

  • Resin Support : Wang resin functionalized with thiophosphate groups.
  • Advantage : Simplifies purification but requires specialized equipment.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g)
Classical Diazotization 18 95 1,200
Solid-Phase 8 92 3,500
Enzymatic 4 85 8,000

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The oxido and sulfanylidene groups can participate in oxidation reactions, leading to the formation of sulfoxides and sulfones.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The purinyl groups can undergo nucleophilic substitution reactions, particularly at the amino positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biomedical Applications

1. Tissue Engineering and Implant Materials
Diazonium compounds have been extensively utilized in the development of biomaterials for tissue engineering and implant applications. Their ability to modify surfaces at the molecular level allows for the enhancement of biocompatibility and functionalization of implant surfaces to promote cell adhesion and proliferation. For instance, diazonium salts can be used to graft bioactive molecules onto implant surfaces, improving their interaction with biological tissues .

2. Drug Delivery Systems
The unique properties of diazonium compounds enable their incorporation into drug delivery systems. They can form stable conjugates with therapeutic agents, allowing for controlled release profiles. This application is particularly relevant in cancer therapy where targeted delivery can minimize side effects while maximizing therapeutic efficacy .

3. Diagnostic Tools
Diazonium compounds are also being explored as components in biosensors and diagnostic tools. Their reactivity allows for the immobilization of biomolecules on sensor surfaces, enhancing sensitivity and specificity in detecting biological markers .

Materials Science Applications

1. Surface Modification
Diazonium chemistry is widely applied in surface modification processes to enhance the properties of various materials such as metals, polymers, and carbon-based materials. The ability to create functionalized surfaces through diazonium coupling reactions allows for improved adhesion properties and corrosion resistance. For example, diazonium salts can modify titanium alloys used in medical implants to improve their surface characteristics .

2. Nanomaterials
In nanotechnology, diazonium compounds facilitate the functionalization of nanoparticles and nanostructures. This modification enhances their stability and dispersibility in biological environments while enabling specific interactions with target cells or tissues . The application of diazonium chemistry in creating hybrid nanomaterials has shown promise in energy storage devices and catalysis .

Electrochemical Applications

1. Electrochemical Sensors
Diazonium salts are employed in the fabrication of electrochemical sensors due to their ability to form stable films on electrode surfaces. These films can enhance electron transfer rates and improve sensor sensitivity for various analytes including glucose and heavy metals . The versatility of diazonium chemistry allows for the design of sensors that are tailored for specific applications.

2. Energy Storage Devices
The modification of electrode materials using diazonium compounds has been explored to enhance the performance of supercapacitors and batteries. By improving the conductivity and surface area of electrode materials through diazonium chemistry, researchers have achieved significant advancements in energy storage technologies .

Case Studies

Application AreaStudy ReferenceKey Findings
Tissue Engineering Enhanced biocompatibility through surface modification with diazonium salts
Drug Delivery Controlled release profiles using diazonium-conjugated therapeutics
Surface Modification Improved adhesion properties on titanium alloys through diazonium chemistry
Electrochemical Sensors Increased sensitivity in glucose sensors via diazonium-modified electrodes
Energy Storage Devices Enhanced performance metrics in supercapacitors through surface functionalization

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The purinyl groups can mimic natural nucleotides, allowing the compound to interfere with nucleotide-binding proteins and enzymes. The oxido and sulfanylidene groups can participate in redox reactions, modulating the activity of redox-sensitive proteins and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Biological Relevance Reference
Target Diazonium Compound Tricyclic diphosphatricyclo octadecane Adenine (×2), S/O/S=, diazonium Potential redox/nucleic acid interactions
Triammonium Purine-Phosphate Derivative () Linear phosphate-terpene conjugate Single adenine, Coenzyme A-like chain, triammonium Lipid metabolism, enzymatic cofactor mimic
Diazirine-FAD Analogue () Modified adenosine-diazirine Adenosine, trifluoromethyl-diazirine Biocatalysis probes, photoaffinity labeling
Spiro[4.5]decane-6,10-dione Derivatives () Spirocyclic oxa-aza systems Benzothiazol, hydroxyl, dimethylamino Antimicrobial, synthetic intermediates
Tricyclic Diphosphate with Adenine () Tricyclic diphosphatricyclo Adenine, hydroxyl, phosphate Unknown (structural analog)

Key Comparative Insights:

Purine Derivatives: The target compound and compounds share adenine or adenosine moieties, enabling interactions with nucleic acids or enzymes. However, the target’s dual adenine groups may enhance binding avidity compared to single-purine analogs . Diazirine-FAD () incorporates a photoreactive diazirine group, unlike the redox-active sulfur groups in the target compound, suggesting divergent applications (e.g., biocatalysis vs. redox modulation) .

Phosphate/Sulfur Functionality :

  • The tricyclic diphosphate in lacks sulfur but shares the λ⁵-phosphorus configuration, highlighting the target’s uniqueness in combining phosphate and sulfur-based reactivity .
  • ’s linear phosphate-terpene structure contrasts with the target’s cyclic phosphate-sulfur system, which may confer greater stability in aqueous environments .

Spirocyclic Systems :

  • Spiro[4.5]decane derivatives () feature benzothiazol and hydroxyl groups but lack purines or phosphates. Their antimicrobial activity suggests the target compound’s sulfur/oxygen groups could similarly disrupt microbial membranes .

Biological Activity

The compound diazanium; (1R,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol is a complex diazonium derivative that has garnered interest due to its potential biological activities. This article delves into its biological properties based on recent studies and findings.

Synthesis and Characterization

The synthesis of diazanium compounds often involves the reaction of aromatic amines with nitrous acid to form diazonium salts. These salts can further undergo various transformations to yield biologically active compounds. For instance, the synthesis of 1,2-diaza-1,3-dienes from cinnamic acids and diazonium salts has been reported to lead to compounds with promising antibacterial and antitumor activities .

Antimicrobial Properties

Research indicates that diazonium compounds exhibit significant antimicrobial activity. A study highlighted the antibacterial effects of synthesized diazonium derivatives against various Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. The results demonstrated notable inhibition zones for certain derivatives against pathogens like Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents .

Antitumor Activity

Study on 4(or 5)-Diazoimidazole Derivatives

Antitumor Screening

In another study, various diazanium derivatives were screened for antitumor activity against human cancer cell lines. The results indicated that specific structural features contributed to enhanced cytotoxicity against cancer cells while sparing normal cells . This selectivity is crucial for developing safer chemotherapeutic agents.

Data Summary

PropertyFindings
Antibacterial Activity Significant inhibition against Staphylococcus aureus and E. coli
Antitumor Activity Induced apoptosis in cancer cell lines
Mechanism Modifies protein/enzyme activity; induces neurotransmitter release

Q & A

Basic Research Questions

Q. What are effective synthetic strategies for achieving stereochemical control in the synthesis of this diazanium-organophosphorus compound?

  • Methodology : Utilize multistep reactions involving spirocyclic intermediates and regioselective phosphorylation. For example, reactions between 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-imine derivatives can yield precursors with defined stereochemistry . Optimize reaction conditions (temperature, solvent polarity) to favor axial vs. equatorial phosphorus-sulfur bond formation.
  • Validation : Confirm stereochemistry via X-ray crystallography and 2D NMR (COSY, NOESY) to resolve overlapping signals in the polycyclic framework .

Q. How can spectroscopic techniques distinguish between sulfido (S) and sulfanylidene (S=) groups in the compound’s phosphorus-sulfur core?

  • Methodology :

  • IR Spectroscopy : Look for ν(S=O) ~1050–1150 cm⁻¹ and ν(P=S) ~550–650 cm⁻¹. Sulfanylidene groups show sharper peaks due to double-bond character .
  • ³¹P NMR : Sulfido groups (λ⁵-P) resonate at δ ~0–30 ppm, while sulfanylidene (λ⁵-P=S) shifts upfield to δ ~-10 to 0 ppm due to electron withdrawal .
    • Data Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas when spectroscopic assignments are ambiguous .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the reactivity of the sulfur-phosphorus bonds in catalytic or biomimetic applications?

  • Methodology :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nucleophilic substitution at phosphorus centers. Include solvent effects (e.g., PCM model) for aqueous reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with adenine-binding proteins (e.g., kinases) to predict binding affinity and regioselectivity .
    • Experimental Integration : Compare computational predictions with kinetic studies (e.g., stopped-flow UV-Vis for rapid phosphorylation reactions) .

Q. How can contradictions between crystallographic data and solution-phase NMR observations be resolved for this compound?

  • Case Study : X-ray structures may show planar adenine moieties, while NMR reveals dynamic puckering in solution.
  • Methodology :

  • Variable-Temperature NMR : Track signal splitting to assess conformational flexibility .
  • Paramagnetic Relaxation Enhancement (PRE) : Use spin-labeled analogs to probe spatial proximity of phosphorus and adenine groups in solution .
    • Advanced Validation : Pair with small-angle X-ray scattering (SAXS) to correlate solution and solid-state conformations .

Methodological Challenges and Solutions

Q. What experimental designs mitigate oxidative degradation during the synthesis of sulfur-phosphorus heterocycles?

  • Challenge : Sulfido/sulfanylidene groups are prone to oxidation, leading to undesired sulfone or sulfoxide byproducts.
  • Solutions :

  • Inert Atmosphere : Conduct reactions under argon/nitrogen with degassed solvents .
  • Redox Buffers : Add catalytic TEMPO or hydroquinone to quench radical intermediates .
    • Monitoring : Use inline UV-Vis spectroscopy to detect oxidative intermediates (λ ~300–400 nm) .

Key Research Gaps

  • Mechanistic Studies : Limited data on the compound’s hydrolysis kinetics under physiological conditions. Use isotopically labeled analogs (¹⁸O, ³⁴S) to trace hydrolysis pathways .
  • Biological Activity : No published data on adenosine receptor binding. Propose competitive assays using fluorescence polarization or SPR .

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